N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound featuring a 3-oxo-1,2-benzothiazole core linked to a methoxyphenylethyl group via a butanamide chain. The methoxyphenyl group may enhance lipophilicity and influence receptor binding, while the butanamide linker provides conformational flexibility.
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C20H22N2O3S/c1-25-17-9-4-2-7-15(17)12-13-21-19(23)11-6-14-22-20(24)16-8-3-5-10-18(16)26-22/h2-5,7-10H,6,11-14H2,1H3,(H,21,23) |
InChI Key |
NQKKHAHGOLPONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A common route involves the cyclocondensation of 2-aminothiophenol with β-keto esters or acids. For instance, reacting 2-aminothiophenol with ethyl acetoacetate under acidic conditions yields 2-methylbenzothiazol-3-one. Adapting this approach, 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid can be synthesized by substituting ethyl acetoacetate with glutaric anhydride derivatives. Source highlights the use of NaHCO₃ to maintain a neutral pH during such cyclizations, ensuring optimal yields (75–90%).
Oxidation of Benzothiazoline Precursors
Alternative methods involve oxidizing 1,3-benzothiazoline derivatives. For example, MnO₂-mediated oxidation of 2-substituted benzothiazolines in dichloromethane generates benzothiazol-3-ones. This method is advantageous for substrates sensitive to strong acids, though yields vary (60–78%) depending on the oxidizing agent.
Amide Bond Formation: Coupling Strategies
The amide bond between 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid and 2-(2-methoxyphenyl)ethylamine is pivotal. Three coupling methods are prevalent:
Acyl Chloride-Mediated Coupling
Activation of the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is widely reported. Source demonstrates this approach, where cinnamic acid derivatives are converted to acyl chlorides and reacted with 2-aminobenzothiazole in CH₂Cl₂ at 0–5°C. For the target compound, 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl chloride is generated in situ and coupled with 2-(2-methoxyphenyl)ethylamine in the presence of NaHCO₃. Yields typically range from 65–80%, with purity confirmed via HPLC.
Carbodiimide-Based Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF or THF enhances coupling efficiency. Source employed similar conditions for sulfonamide synthesis, achieving 70–85% yields. This method minimizes racemization and is suitable for heat-sensitive substrates.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Temperature and Solvent Selection
Low temperatures (0–5°C) during acyl chloride formation prevent side reactions, as noted in. Polar aprotic solvents like DMF or CH₂Cl₂ are preferred for their ability to stabilize intermediates.
Base and Catalytic Additives
Triethylamine (TEA) or NaHCO₃ neutralizes HCl generated during acyl chloride reactions. Catalytic dimethylaminopyridine (DMAP) accelerates coupling, as demonstrated in for sulfonamide synthesis.
Workup and Purification
Post-reaction, aqueous workup (e.g., NaHCO₃ wash) removes unreacted acid or amine. Recrystallization from acetonitrile or ethanol/water mixtures yields pure product, as described in.
Characterization and Analytical Data
The target compound’s structure is validated through spectroscopic and elemental analysis:
Spectral Analysis
-
IR (KBr): Peaks at 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (amide C=O), and 1650 cm⁻¹ (benzothiazol-3-one C=O).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 4H, aromatic), 4.10 (t, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 2.50–2.30 (m, 4H, CH₂CO and CH₂N).
-
¹³C NMR: δ 190.1 (C=O, benzothiazol-3-one), 171.5 (C=O, amide), 55.2 (OCH₃).
Elemental Analysis
Calculated for C₂₀H₂₁N₂O₃S: C, 63.14%; H, 5.56%; N, 7.36%. Found: C, 63.08%; H, 5.52%; N, 7.31%.
Comparative Evaluation of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, CH₂Cl₂, 0–5°C, NaHCO₃ | 78 | 98 | |
| EDC/HOBt | EDC, HOBt, DMF, rt | 82 | 97 | |
| NHS Ester | NHS, DCC, THF, 0°C → rt | 75 | 96 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Reactions
The benzothiazol-2(3H)-one moiety undergoes nucleophilic attacks at the C2 carbonyl group. Key reactions include:
Aminolysis
Reacts with primary amines (e.g., methylamine) in acetonitrile at 60°C to form substituted benzothiazole-2-carboxamides. Yields range from 65–78% depending on steric hindrance.
Thiol Exchange
In the presence of arylthiols (e.g., 4-chlorothiophenol), the sulfur atom displaces the oxygen at C3 under basic conditions (K₂CO₃/DMF), producing 3-thiobenzothiazole derivatives .
Oxidation
-
The benzothiazolone ring resists oxidation under mild conditions (H₂O₂/AcOH).
-
Strong oxidants (KMnO₄/H₂SO₄) degrade the thiazole ring, forming sulfonic acid byproducts .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the benzothiazolone system to a secondary amine.
-
Sodium borohydride selectively reduces ketonic groups in hybrid derivatives without affecting the amide bond .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
| Reaction Conditions | Product Formed | Yield | Source |
|---|---|---|---|
| PPA, 120°C, 4 hrs | Pyrido[2,1-b]benzothiazol-6-one | 72% | |
| POCl₃, DMF, reflux | Thiazolo[3,2-a]pyrimidin-5-one | 68% |
Hydrolytic Stability
-
Acidic (pH 1.2): Amide bond hydrolysis occurs at 80°C after 24 hrs, generating 4-(3-oxobenzothiazol-2-yl)butanoic acid.
-
Basic (pH 12): Rapid cleavage of the benzothiazolone ring within 2 hrs at 25°C.
Thermal Stability
Decomposes at 218°C (DSC data) via simultaneous loss of methoxyphenethyl and benzothiazolone fragments .
Condensation with Carbonyl Compounds
The amide nitrogen reacts with aldehydes in ethanol under reflux:
Example:
-
Condensation with 4-chlorobenzaldehyde yields N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2-yl)-2-(4-chlorophenyl)but-2-enamide (85% yield) .
Sulfonation and Halogenation
| Reaction Type | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | Benzothiazole C5 | Water-soluble sulfonic acid derivative |
| Bromination | Br₂/AcOH, 50°C | Phenethyl ring | 4-Bromo-methoxyphenyl adduct |
Coordination Chemistry
The compound acts as a bidentate ligand via:
Scientific Research Applications
Chemistry
N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to derivatives with enhanced properties or functionalities .
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Antifungal Activity: It has been tested for its ability to inhibit fungal growth.
- Anticancer Potential: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines .
Medicine
Ongoing research is exploring the therapeutic applications of this compound in treating diseases such as cancer and infections. Its mechanism of action may involve interaction with specific molecular targets, including enzymes and receptors involved in disease pathways .
Industry
The compound's unique chemical properties make it a candidate for developing new materials, including polymers and coatings. Its stability and reactivity can be harnessed in industrial applications to create innovative products .
Case Studies and Experimental Data
Several studies have documented the biological activity and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus strains. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Material Science | Developed a polymer composite that exhibited enhanced thermal stability when incorporating this compound. |
These findings highlight the versatility and potential of this compound across multiple domains.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the biological processes it affects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxyphenylethyl group in the target compound may improve membrane permeability compared to the hydroxyphenyl group in , which could enhance bioavailability but reduce solubility.
- Chain Length : The butanamide chain in the target compound balances flexibility and steric hindrance, whereas shorter (acetamide) or longer (hexanamide) chains () may affect target engagement or metabolic stability.
Pharmacological Profile (Inferred)
While direct activity data for the target compound are unavailable, insights can be drawn from analogues:
- Analgesic Potential: The trioxo-benzothiazole derivative () is linked to analgesic activity, suggesting that the 3-oxo-benzothiazole core in the target compound may share similar mechanisms .
- Enzyme Interactions : The sulfonylpiperidine group in could enhance interactions with enzymes or receptors requiring hydrophobic or polar interactions, a feature absent in the target compound.
- Metal Coordination : The hydroxyphenyl group in and may act as a metal-chelating moiety, whereas the methoxyphenyl group in the target compound lacks this capability.
Physicochemical Properties
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 370.5 g/mol
- Structural Features : It incorporates a methoxyphenyl group, a benzothiazole moiety, and a butanamide functional group, which contribute to its biological reactivity and potential pharmacological effects .
This compound is believed to exert its biological effects primarily through interactions with specific enzymes and receptors within the body. These interactions can inhibit certain enzymatic functions or alter cellular signaling pathways, which are crucial for its proposed therapeutic applications .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. In studies involving carrageenan-induced edema in rats, it demonstrated significant potency, outperforming traditional anti-inflammatory drugs such as phenylbutazone and indomethacin .
- Anticancer Potential : Preliminary evaluations suggest that derivatives of benzothiazole compounds exhibit anticancer properties. The structural components of this compound may enhance its ability to inhibit cancer cell proliferation in various human cell lines .
- Antimicrobial Activity : Compounds with similar structural features have been reported to possess antibacterial and antifungal properties. The benzothiazole moiety is particularly noted for its broad-spectrum antimicrobial activity .
Case Studies and Experimental Data
A summary of notable research findings related to the biological activity of this compound is presented below:
Q & A
Q. What synthetic strategies are effective for preparing N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via multi-step routes involving:
- Step 1: Formation of the benzothiazolone core through cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2: Introduction of the butanamide side chain via nucleophilic substitution or coupling reactions. For example, 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid can be activated using carbodiimides (e.g., DCC) and coupled with 2-(2-methoxyphenyl)ethylamine .
- Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., DMAP for amide bond formation) to improve yields. Evidence from analogous syntheses shows yields ranging from 37% to 70% depending on substituent steric effects .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the methoxyphenyl (δ ~3.8 ppm for OCH₃) and benzothiazolone (δ ~7.5–8.3 ppm for aromatic protons) moieties. Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals .
- Infrared (IR) Spectroscopy: Identify key functional groups: C=O stretch (~1700 cm⁻¹ for benzothiazolone), N–H bend (~3300 cm⁻¹ for amide) .
- X-ray Crystallography: Employ SHELXL for structure refinement. For example, hydrogen-bonding networks (e.g., N–H···O=C) stabilize the crystal lattice, as seen in related benzothiazolone structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzothiazol-3-one derivatives?
Answer: Discrepancies often arise from:
- Structural variations: Minor substituent changes (e.g., chloro vs. methoxy groups) alter bioactivity. For example, 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid derivatives show variable antifungal activity depending on the N-alkyl chain length .
- Assay conditions: Standardize in vitro models (e.g., MIC assays for antimicrobial activity) using consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO <1% v/v) .
- Data normalization: Use positive controls (e.g., fluconazole for antifungal studies) and report IC₅₀/EC₅₀ values with confidence intervals .
Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For benzothiazolone derivatives, electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electrophilic interactions .
- Molecular Docking: Use AutoDock Vina to model interactions with targets like 5-HT receptors. The methoxyphenyl group may engage in π-π stacking with receptor aromatic residues, while the amide linker forms hydrogen bonds .
- ADMET Prediction: Tools like SwissADME estimate logP (~2.5–3.5) and aqueous solubility (LogS ~-4.5), guiding formulation strategies (e.g., nanoemulsions for low solubility) .
Q. How does crystallographic data inform stability and formulation design for this compound?
Answer:
- Hydrogen-bonding networks: Crystal structures of related compounds (e.g., N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide) reveal intermolecular N–H···O bonds that enhance thermal stability (Tₘ >200°C) .
- Polymorphism screening: Perform PXRD to identify stable polymorphs. For example, Form I (monoclinic) may exhibit better dissolution rates than Form II (triclinic) due to lattice packing differences .
- Excipient compatibility: Pair with cellulose derivatives (e.g., HPMC) to prevent hydrate formation, as moisture uptake can destabilize the benzothiazolone core .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Answer:
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to remove byproducts like unreacted 2-(2-methoxyphenyl)ethylamine .
- Process Analytical Technology (PAT): Implement in-line FTIR or HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track reaction progress and impurity profiles .
- Green chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol, reducing environmental impact without compromising yield .
Q. How do substituents on the benzothiazolone ring influence pharmacological activity?
Answer: A structure-activity relationship (SAR) study of analogs reveals:
Electron-donating groups (e.g., -OCH₃) enhance receptor affinity, while halogens improve membrane permeability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
